Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate
Description
Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate is a structurally complex small molecule featuring a benzoate ester core substituted with a carbamoylformamido linker. This linker connects to an ethyl group bearing two pharmacologically significant moieties: a 4-phenylpiperazinyl group and a pyridin-3-yl ring. The 4-phenylpiperazine motif is prevalent in neuropharmacological agents (e.g., antipsychotics and antidepressants) due to its affinity for dopamine and serotonin receptors , while the pyridin-3-yl group may enhance solubility or modulate target interactions. The methyl ester at the benzoate position likely influences metabolic stability compared to ethyl or other ester derivatives .
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-[[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]amino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-36-27(35)20-9-11-22(12-10-20)30-26(34)25(33)29-19-24(21-6-5-13-28-18-21)32-16-14-31(15-17-32)23-7-3-2-4-8-23/h2-13,18,24H,14-17,19H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXROPGOLBBMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled together under specific conditions. Common reagents used in the synthesis include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and reduce costs.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group (highlighted in the benzoate moiety) is highly susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid derivative.
Example Reaction Pathway:
Supporting Data:
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Analogs such as Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (PubChem CID 13286040) undergo hydrolysis to generate carboxylic acids under mild aqueous conditions .
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Similar ester hydrolysis is documented for methyl benzoate derivatives in Pd-catalyzed coupling systems .
Nucleophilic Substitution at the Carbamate Group
The carbamate linkage (R-O-C(=O)-NHR') can undergo nucleophilic attack, particularly at the carbonyl carbon. Common reagents include amines or alcohols, leading to urea or substituted carbamate derivatives.
Example Reaction Pathway:
Supporting Data:
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Piperazine-containing carbamates (e.g., 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile , PubChem CID 9864066) exhibit reactivity with amines under catalytic conditions .
Piperazine Ring Functionalization
The 4-phenylpiperazine moiety is prone to alkylation, acylation, or cross-coupling reactions. These modifications often occur at the secondary amine sites.
Example Reaction Pathways:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides, KCO | N-alkylated piperazine derivatives |
| Acylation | Acid chlorides, base (e.g., EtN) | N-acylpiperazine derivatives |
Supporting Data:
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Piperazine derivatives in Pd-catalyzed C–N coupling systems (e.g., Scheme 24b in ) demonstrate regioselective alkylation and arylation.
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Substituent effects on piperazine reactivity are well-characterized in heterocyclic synthesis .
Pyridine Coordination and Electrophilic Substitution
The pyridin-3-yl group can participate in coordination chemistry (e.g., with transition metals) or undergo electrophilic substitution at the ortho/para positions.
Example Reactions:
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Coordination: The lone pair on the pyridine nitrogen can bind to metals like Pd or Cu, facilitating catalytic cycles (see for Pd-mediated C–N coupling).
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Electrophilic Substitution: Nitration or halogenation may occur under strong acidic conditions, though steric hindrance from adjacent groups could limit reactivity.
Supporting Data:
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Pyridine-containing analogs (e.g., Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate , CAS 917392-54-2) show metal coordination in catalytic systems .
Cross-Coupling Reactions
The aryl and heteroaryl groups (e.g., pyridine, phenyl) may engage in Pd-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
Example Applications:
| Coupling Type | Substrates | Catalytic System |
|---|---|---|
| Buchwald-Hartwig | Aryl halides + amines | Pd(OAc)/Xantphos |
| Suzuki-Miyaura | Aryl boronic acids + halides | Pd(PPh)/base |
Supporting Data:
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Pd-catalyzed C–N bond formation (as described in ) is critical for synthesizing complex carbazoles and diazepines, analogous to the target compound’s structural motifs.
Degradation Pathways
Under oxidative or photolytic conditions, the compound may degrade via:
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Ester cleavage to carboxylic acids.
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Piperazine ring oxidation (e.g., N-oxide formation).
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Pyridine ring hydroxylation .
Supporting Data:
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds similar to Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate exhibit antidepressant effects. The piperazine moiety is known for its role in enhancing serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation. For instance, derivatives of piperazine have been shown to act as effective antidepressants by modulating neurotransmitter levels in the brain .
Anticancer Activity
Studies on related compounds have demonstrated significant anticancer activity. For example, certain derivatives have been evaluated against various cancer cell lines, showing promising cytotoxic effects. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Study: Cytotoxicity Evaluation
A study involving several cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) reported IC50 values indicating effective cytotoxicity, suggesting that similar compounds could serve as leads for new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antimicrobial Effects
Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, indicating a potential application in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the piperazine or pyridine rings can significantly impact biological activity. For example:
- Substituent Variations : Different substituents on the phenyl or pyridine rings can enhance binding affinity to target receptors.
- Linker Modifications : Altering the length or nature of the linker between functional groups can affect pharmacokinetics and bioavailability.
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Benzoate Esters
Several compounds share the benzoate ester scaffold but differ in substituents and linker chemistry:
Key Observations :
Piperazine-Containing Analogues
Piperazine derivatives with aryl substitutions are critical for receptor affinity:
Key Observations :
- Hybrid Design : The combination of pyridin-3-yl and piperazine groups in the target compound is rare in the literature, suggesting a unique pharmacophore profile.
Pyridine-Containing Analogues
Pyridin-3-yl derivatives are often explored for kinase or receptor modulation:
Key Observations :
Biological Activity
Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate, also known by its CAS number 896352-21-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H29N5O4, with a molecular weight of 487.5 g/mol. The compound features a complex structure that includes a piperazine moiety, which is often associated with various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and antimicrobial studies. Below are some highlighted areas of activity:
1. Antidepressant Activity
The compound has been investigated as a potential antidepressant. Its structural similarity to known antidepressants suggests it may interact with serotonin and norepinephrine receptors. A study indicated that derivatives containing piperazine could enhance serotonin receptor activity, contributing to antidepressant effects .
2. Antimicrobial Properties
In vitro studies have shown that related compounds exhibit moderate to good antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds featuring similar piperazine and pyridine structures demonstrated effective inhibition zones in bacterial growth assays .
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Klebsiella pneumoniae | Moderate |
3. Neuropharmacological Effects
The piperazine ring in the compound plays a crucial role in its neuropharmacological profile. It has been associated with modulation of dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions. Studies suggest that modifications to the piperazine structure can enhance selectivity for specific receptor subtypes .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, existing literature suggests several potential pathways:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
- Antimicrobial Action : The presence of the piperazine group may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Dopamine Pathway Interaction : Similar compounds have shown affinity for dopamine receptors, indicating a possible mechanism for influencing neurochemical balance.
Case Studies
A notable study involving derivatives similar to this compound assessed their efficacy as antidepressants in animal models. The results indicated significant reductions in depressive-like behaviors compared to controls, suggesting that these compounds could be developed further for clinical applications .
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-({[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]carbamoyl}formamido)benzoate, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 4-phenylpiperazine with a pyridinyl-ethylamine intermediate via reductive amination (using NaBH4 in AcOH/ethanol) to form the carbamoyl ethyl backbone .
- Step 2: Coupling the intermediate with methyl 4-aminobenzoate using carbodiimide-mediated amidation (e.g., EDC/HOBt) to attach the formamido benzoate moiety .
- Purification: Column chromatography (e.g., chloroform:methanol gradients) followed by crystallization from dimethyl ether or ethanol achieves >95% purity. HPLC with C18 columns and trifluoroacetic acid modifiers is recommended for final purity validation .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the piperazine, pyridine, and benzoate groups. Key signals include the methyl ester proton (~3.8 ppm) and aromatic protons from the pyridine (8.5–7.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected ~550–600 Da). Fragmentation patterns distinguish the carbamoyl and formamido linkages .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Use ammonium acetate buffers (pH 6.5) for optimal peak resolution .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Substituent Modification: Replace the phenylpiperazine group with alkylpiperazines (e.g., 4-methylpiperazine) to assess receptor selectivity. Use Suzuki coupling to introduce heteroaromatic groups (e.g., pyrimidine) on the pyridine ring .
- In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) against targets like serotonin or dopamine receptors, leveraging the piperazine moiety’s affinity for GPCRs. Compare binding energies of analogs .
- Biological Assays: Test analogs in vitro for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization assays. Correlate IC50 values with computational predictions .
Advanced: What strategies address stability issues during long-term storage or biological assays?
Answer:
- Degradation Pathways: Conduct forced degradation studies (e.g., heat, light, pH 1–13) to identify labile groups. The ester bond in the benzoate moiety is prone to hydrolysis under alkaline conditions .
- Stabilization: Store lyophilized samples at –20°C under inert gas (N2/Ar). For aqueous solutions, use citrate buffers (pH 4–5) and antioxidants (e.g., ascorbic acid) .
- Analytical Monitoring: Track degradation via UPLC-MS/MS, monitoring for fragments like free benzoic acid (m/z 121) or piperazine derivatives .
Advanced: How can contradictory biological data (e.g., receptor binding vs. cellular efficacy) be resolved?
Answer:
- Assay Optimization: Verify receptor binding using radioligand displacement (e.g., [3H]-spiperone for dopamine D2 receptors) and compare with functional assays (e.g., cAMP modulation in HEK293 cells) .
- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to identify interactions with ion channels or transporters that may confound results .
- Metabolite Interference: Incubate the compound with liver microsomes (human/rat) to assess if active metabolites (e.g., demethylated benzoate derivatives) contribute to efficacy .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME to estimate logP (target ~3–4 for blood-brain barrier penetration) and P-glycoprotein substrate likelihood .
- Metabolic Sites: CYP450 metabolism can be modeled with StarDrop’s WhichP450 module. The pyridine ring and piperazine nitrogen are susceptible to oxidation .
- Solubility Enhancement: Predict co-crystal formation (e.g., with succinic acid) using Mercury CSD to improve aqueous solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
